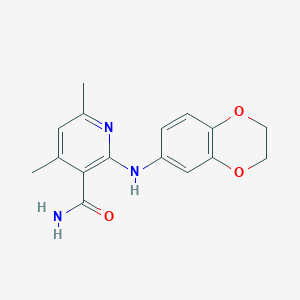

![molecular formula C22H26N4OS B5538487 5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives, including the compound , typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate. This process yields the basic nucleus to which various substituents can be added to achieve the desired compound. Modern instrumental methods of analysis, such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, confirm the chemical structure of the synthesized compounds (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is typically characterized using X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the bond lengths, dihedral angles, and overall geometry of the compound, contributing to our understanding of its reactivity and interactions with biological molecules (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, including aminomethylation and cyanoethylation, which modify their properties for potential biological activities. These reactions often target the nitrogen atom in the triazole ring, leading to compounds with interesting chemical reactivity and potential as DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives are significant for their solubility, stability, and biological activity. These compounds are typically crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperature and solubility play a crucial role in their pharmacokinetic properties and application in medicinal chemistry (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, biological activity prediction, and interaction with biological targets, are central to their application in drug design and discovery. Theoretical studies, including DFT and time-dependent DFT calculations, provide insights into the electronic structure and potential biological activities of these compounds, guiding the synthesis of new derivatives with enhanced biological activity (Srivastava et al., 2016).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural features of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols have been studied, highlighting their broad spectrum of biological activity and low toxicity. These properties make these derivatives promising for further chemical structure and biological activity research, aiming at the discovery of biologically active substances. The study synthesized 10 new compounds, investigating their physical and chemical properties, confirmed through modern instrumental methods of analysis (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antitumor Activity

Research on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has demonstrated significant antitumor activity. The compound's crystal structure was determined by single-crystal X-ray diffraction, revealing that it forms various intermolecular hydrogen bonds contributing to its stability and activity against the Hela cell line, with an IC50 value of 26 μM (Ye Jiao et al., 2015).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives demonstrated the potential of these compounds against various microorganisms. The research synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their good or moderate activities against tested microorganisms, highlighting the versatility of 1,2,4-triazole derivatives in antimicrobial research (Bektaş et al., 2010).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles, including derivatives of the 5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. One of the studies found that these compounds exhibit excellent inhibition performance, supporting the formation of a protective inhibitor film on the mild steel surface, thereby preventing corrosion (Ansari, Quraishi, & Singh, 2014).

特性

IUPAC Name |

3-(4-tert-butylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-5-14-27-19-12-6-16(7-13-19)15-23-26-20(24-25-21(26)28)17-8-10-18(11-9-17)22(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,25,28)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIDTFMVZJGLG-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)

![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)